molecular formula C13H29N B13536480 3-(Aminomethyl)-6-ethyldecane

3-(Aminomethyl)-6-ethyldecane

Cat. No.: B13536480
M. Wt: 199.38 g/mol
InChI Key: PXWSCNNBJXVMGS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-ethyldecane is an organic compound characterized by a long carbon chain with an amino group attached to the third carbon and an ethyl group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-ethyldecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with an appropriate amine. For instance, the reaction of 6-ethyldecane with formaldehyde and ammonia under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-ethyldecane can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.

    Reduction: Reduction reactions can convert the amino group into different functional groups, such as amines or imines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-6-ethyldecane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-ethyldecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)-4-hydroxycoumarin: Used in the synthesis of various pharmaceuticals.

Uniqueness

3-(Aminomethyl)-6-ethyldecane is unique due to its specific structural features, such as the position of the amino and ethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

2,5-diethylnonan-1-amine

InChI

InChI=1S/C13H29N/c1-4-7-8-12(5-2)9-10-13(6-3)11-14/h12-13H,4-11,14H2,1-3H3

InChI Key

PXWSCNNBJXVMGS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(CC)CN

Origin of Product

United States

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